Spectral analysis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride
Spectral analysis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride
An In-Depth Technical Guide to the Spectral Analysis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride
Foreword: The Imperative of Structural Certainty
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is the bedrock upon which all subsequent research is built. 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride, a molecule featuring a confluence of key pharmacophoric groups—a piperidine core, a sulfonamide linker, and a morpholine moiety—represents a class of compounds with significant potential as synthetic building blocks. Its purity, identity, and stability, if left unconfirmed, can jeopardize entire research programs. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive structural elucidation of this compound. It is designed not merely as a set of instructions, but as a framework for critical thinking, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to approach their own analytical challenges with confidence and scientific rigor.
Molecular Overview and Analytical Strategy
The target molecule, 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride, possesses a unique combination of a flexible, saturated heterocyclic system (piperidine and morpholine rings) and a rigid, electron-withdrawing sulfonyl group. The presence of a primary amine, protonated to its hydrochloride salt form, further influences its chemical and spectral properties. Our analytical approach is therefore designed to probe each of these structural features systematically.
A multi-spectroscopic approach is non-negotiable for complete characterization. We will employ:
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Nuclear Magnetic Resonance (NMR) Spectroscopy to map the carbon-hydrogen framework and establish connectivity.
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Infrared (IR) Spectroscopy to identify and confirm the presence of key functional groups.
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Mass Spectrometry (MS) to determine the molecular weight and gain insight into the molecule's fragmentation patterns, further corroborating its structure.
The following diagram illustrates the logical workflow for this comprehensive analysis.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, we will utilize ¹H NMR to identify all unique proton environments and their connectivities, and ¹³C NMR to identify the unique carbon environments.
Expertise & Causality: Experimental Design Choices
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Solvent Selection: As a hydrochloride salt, the compound is expected to have high polarity and good solubility in polar protic solvents. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. D₂O offers the advantage of exchanging with the labile N-H protons of the ammonium group (R-NH₃⁺), causing their signals to disappear, which can be a useful diagnostic tool. DMSO-d₆, being aprotic, will allow for the observation of these N-H proton signals, typically as a broad peak. For this guide, we will proceed with DMSO-d₆ to enable the characterization of all protons.
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Protonation Effects: The protonation of the primary amine at position 4 of the piperidine ring significantly influences the electronic environment. This protonation, along with the strong electron-withdrawing effect of the adjacent sulfonyl group, will cause protons on the piperidine ring, especially those alpha to the nitrogen (H-2/H-6), to be deshielded and appear at a lower field (higher ppm) than in a neutral piperidine.[1]
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2D NMR for Unambiguous Assignment: The ¹H NMR spectrum will likely feature several overlapping multiplets from the methylene protons of the piperidine and morpholine rings.[2] To overcome this, a Heteronuclear Single Quantum Coherence (HSQC) experiment is essential. This experiment correlates each proton signal directly to the carbon to which it is attached, leveraging the typically better-resolved ¹³C spectrum to assign overlapping proton signals definitively.[2]
Experimental Protocol: ¹H, ¹³C, and HSQC NMR
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Sample Preparation: Accurately weigh 5-10 mg of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride and dissolve it in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal resolution.
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¹H NMR Acquisition:
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Acquire a standard single-pulse ¹H spectrum at 298 K.
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Typical spectral width: -2 to 12 ppm.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical spectral width: 0 to 180 ppm.
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A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
HSQC Acquisition:
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Perform a gradient-selected HSQC experiment using standard instrument parameters to establish one-bond ¹H-¹³C correlations.
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Predicted Spectral Data and Interpretation
The following diagram and table detail the predicted NMR assignments.
Caption: Structure of the target compound with numbering for NMR assignments.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| Atom # | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) | Rationale for Chemical Shift |
| 1 | ~3.20 | m | ~45.0 | Methine proton adjacent to protonated amine (NH₃⁺). |
| 2a, 6a | ~2.05 | m | ~30.0 | Axial protons on piperidine ring. |
| 2e, 6e | ~3.75 | m | ~30.0 | Equatorial protons on piperidine, deshielded by adjacent sulfonyl group. |
| 3, 5 | ~3.15 | m | ~44.5 | Protons alpha to the piperidine nitrogen, deshielded by the sulfonyl group.[3] |
| 7, 11 | ~3.65 | t | ~65.5 | Protons adjacent to oxygen in the morpholine ring. |
| 8, 10 | ~3.25 | t | ~45.5 | Protons adjacent to nitrogen in the morpholine ring. |
| NH₃⁺ | ~8.30 | br s | - | Protons of the ammonium salt, typically broad and downfield. |
Note: 'a' denotes axial, 'e' denotes equatorial. Multiplicity: m = multiplet, t = triplet, br s = broad singlet.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy provides rapid and definitive confirmation of the key functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Causality: Interpreting Vibrational Modes
The diagnostic power of IR spectroscopy lies in the fact that specific chemical bonds vibrate at characteristic frequencies. For our target compound, the most informative regions of the spectrum will be:
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The S=O Stretch: The sulfonyl group (SO₂) is a powerful infrared absorber. It will exhibit two distinct, strong stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The exact positions are influenced by the electronegativity of the attached atoms.[4][5] For a sulfonamide, these are expected around 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹, respectively.[6]
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The N-H Bends and Stretches: The primary ammonium group (R-NH₃⁺) will display characteristic broad stretching absorptions in the 3000-2800 cm⁻¹ region, often overlapping with C-H stretches. Additionally, bending vibrations (scissoring) are expected around 1600-1500 cm⁻¹.
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C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong, characteristic C-O-C stretching band, typically found in the 1150-1085 cm⁻¹ region.[7]
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C-H Stretches: Aliphatic C-H stretching from the piperidine and morpholine rings will be visible as a series of peaks just below 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount (1-2 mg) of the solid 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride powder directly onto the crystal of the ATR accessory.
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Data Acquisition:
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Firmly apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
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Acquire a background spectrum of the empty ATR crystal.
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Acquire the sample spectrum over the range of 4000-600 cm⁻¹.
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Co-add 16-32 scans to achieve a high-quality spectrum.
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-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer software.
Predicted Spectral Data
Table 2: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3000-2800 | Medium-Strong, Broad | N-H Stretch | Primary Ammonium (R-NH₃⁺) |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic (Piperidine, Morpholine) |
| ~1610-1500 | Medium | N-H Bend | Primary Ammonium (R-NH₃⁺) |
| ~1350 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂-N<)[6] |
| ~1160 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂-N<)[6] |
| ~1120 | Strong | C-O-C Stretch | Ether (Morpholine) |
| ~930 | Medium | S-N Stretch | Sulfonamide |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.
Expertise & Causality: Ionization and Fragmentation Logic
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Ionization Technique: Electrospray Ionization (ESI) is the ideal method for this molecule. As a pre-formed salt, the compound is already charged in solution, making it perfectly suited for ESI in positive ion mode. We expect to observe the protonated molecule [M+H]⁺, where 'M' is the free base form of the compound.
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Expected Molecular Ion: The free base, 1-(Morpholine-4-sulfonyl)piperidin-4-amine, has a molecular formula of C₉H₁₉N₃O₃S and a monoisotopic mass of approximately 249.12 Da. Therefore, the primary ion observed in positive mode ESI-MS should be the [M+H]⁺ ion at an m/z of ~250.13.
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Fragmentation Pathways: High-energy collision-induced dissociation (CID) in an MS/MS experiment will induce fragmentation at the weakest bonds. The most probable cleavage points are the sulfonamide bonds (C-S and S-N) and the bonds within the heterocyclic rings. Observing these specific fragment ions provides powerful confirmation of the proposed structure.[8][9]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to ensure the amine remains protonated.
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer.
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Mass Spectrometry:
-
Analyze the eluent using an ESI source in positive ion mode.
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Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.
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Perform a product ion scan (MS/MS) on the precursor ion at m/z 250.13 to generate a fragmentation spectrum.
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Predicted Spectral Data and Fragmentation
Table 3: Predicted ESI-MS Data
| m/z (approx.) | Ion Identity | Description |
| 250.13 | [M+H]⁺ | Protonated molecular ion (parent ion) of the free base. |
| 163.11 | [M+H - C₄H₈NO]⁺ | Loss of the morpholine radical from the sulfonyl group. |
| 149.03 | [C₄H₈NO₂S]⁺ | Morpholine sulfonyl fragment. |
| 101.11 | [C₅H₁₃N₂]⁺ | Piperidin-4-amine fragment following cleavage of the N-S bond. |
| 87.06 | [C₄H₉NO]⁺ | Morpholine fragment. |
The following diagram illustrates the most likely fragmentation pathway for the [M+H]⁺ ion.
Caption: Predicted primary fragmentation of the protonated parent molecule.
Conclusion: A Unified Structural Portrait
By integrating the data from NMR, IR, and MS, we can construct a self-validating and unambiguous structural proof for 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride. The NMR data will have established the complete C-H framework and connectivity. The IR spectrum will have confirmed the presence of the critical sulfonyl, ammonium, and ether functional groups. Finally, the mass spectrum will have verified the molecular weight and provided fragmentation data perfectly consistent with the proposed structure. This rigorous, multi-faceted approach ensures the highest level of confidence in the material's identity, providing a solid foundation for its application in research and development.
References
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Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B, 45B, 1686-1691.
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Society for Applied Spectroscopy. Spectra–Structure Correlations in the Mid- and Far-infrared.
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BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
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Gillespie, R. J., & Robinson, E. A. (1962). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry, 40(4), 644-657.
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Dalla Pozza, M., et al. (2020). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate.
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Iriepa, I., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(6), 454-457.
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Miyazaki, Y., et al. (2015). Mass spectra of morpholine cation and fragment ions. ResearchGate.
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Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10.
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Dutasta, J. P., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(25), 9342-9351.
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
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ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides.
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